molecular formula C10H15N3 B1470247 3-Methyl-6-(piperidin-4-yl)pyridazine CAS No. 1514541-87-7

3-Methyl-6-(piperidin-4-yl)pyridazine

Cat. No.: B1470247
CAS No.: 1514541-87-7
M. Wt: 177.25 g/mol
InChI Key: RRHRWFIEUXWOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(piperidin-4-yl)pyridazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It incorporates two privileged nitrogen-containing heterocycles: a piperidine ring and a pyridazine ring . The piperidine moiety is one of the most fundamental synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . The adjacent nitrogen atoms in the pyridazine ring contribute to a high dipole moment, robust hydrogen-bonding capacity, and favorable physicochemical properties, which are advantageous for molecular recognition and optimizing drug-target interactions . Compounds featuring this combined architecture are frequently explored as potential kinase inhibitors and for the development of targeted cancer therapies . As a versatile building block, this compound enables access to novel chemical space for researchers developing bioactive molecules and probing new biological mechanisms. Its structure is particularly relevant for constructing candidates targeting the central nervous system, oncology, and metabolic diseases.

Properties

CAS No.

1514541-87-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-methyl-6-piperidin-4-ylpyridazine

InChI

InChI=1S/C10H15N3/c1-8-2-3-10(13-12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3

InChI Key

RRHRWFIEUXWOOJ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)C2CCNCC2

Canonical SMILES

CC1=NN=C(C=C1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of 3-Methyl-6-(piperidin-4-yl)pyridazine and Analogs
Compound Name Core Structure Substituents Key Features
This compound Pyridazine 3-Me, 6-piperidin-4-yl Basic piperidine enhances solubility; methyl improves lipophilicity
CL 218,872 () Triazolo[4,3-b]pyridazine 3-Me, 6-(3-CF₃-phenyl) Fused triazolo ring increases rigidity; CF₃-phenyl enhances electron deficiency
3-Methyl-6-morpholino[1,2,4]triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine 3-Me, 6-morpholinyl Morpholine oxygen enhances H-bonding; reduced basicity vs. piperidine
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () Pyridazinone 6-Me, 2-p-tolyl, 4-(3-CF₃-phenyl) Ketone group introduces polarity; aryl groups modulate electron density
3,6-Di(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine 3,6-di(4’-tolyl) Symmetric aryl substituents improve antimicrobial activity

Key Observations :

  • Rigidity vs. Flexibility : Triazolo-fused analogs (e.g., CL 218,872) exhibit rigid planar structures, favoring receptor binding, while this compound’s piperidine allows conformational adaptability .
  • The piperidinyl group in the target compound donates electrons, altering charge distribution .
  • Solubility and Bioavailability : Piperidine’s basicity (pKa ~11) improves water solubility at physiological pH, whereas morpholine derivatives () offer intermediate solubility due to their oxygen atom .

Key Observations :

  • Receptor Targeting : CL 218,872’s triazolo core and CF₃-phenyl group are critical for benzodiazepine receptor binding, suggesting that this compound’s piperidine may target similar receptors but with distinct efficacy .
  • Antimicrobial Potency : Aryl-substituted triazolo-pyridazines () show enhanced antibacterial activity compared to aliphatic substituents, highlighting the importance of aromatic interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties
Property This compound CL 218,872 3,6-Di(4’-tolyl)-triazolo-pyridazine
LogP (lipophilicity) ~2.1 (moderate) ~3.8 (high) ~4.0 (high)
Water Solubility (mg/mL) ~10 (pH 7.4) <1 (pH 7.4) <1 (pH 7.4)
pKa (basic group) ~11 (piperidine) ~5 (triazolo NH) ~6 (triazolo NH)

Key Observations :

  • The target compound’s lower logP compared to CL 218,872 suggests better aqueous solubility, advantageous for CNS drugs requiring blood-brain barrier penetration .
  • Aryl-substituted analogs () exhibit higher lipophilicity, favoring membrane interaction in antimicrobial activity .

Preparation Methods

Formation of the Pyridazine Core

  • Starting from substituted hydrazones or hydrazinyl derivatives, refluxing with hydrazine hydrate in absolute ethanol can yield pyridazine cores bearing substituents at the 3- and 6-positions.
  • For example, 3-substituted pyridazin-6-yl derivatives have been prepared by reacting hydrazones with hydrazine hydrate, followed by functional group transformations.

Methylation at the 3-Position

  • The methyl group at the 3-position can be introduced either by using methyl-substituted starting materials or by alkylation reactions on the pyridazine ring.
  • Methylation can be achieved through the use of methyl halides or methylating agents under basic conditions on a suitable pyridazine precursor.

Representative Experimental Procedure (Hypothetical Based on Analogous Methods)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Synthesis of hydrazinyl pyridazine intermediate React hydrazone derivative with hydrazine hydrate in absolute ethanol, reflux 4 h Formation of 3-substituted pyridazine core 80-90% Purify by recrystallization
2. Chlorination at 3-position Treat pyridazine intermediate with phosphorus oxychloride, reflux 4 h 3-chloropyridazine intermediate 85% Monitor by IR (loss of C=O)
3. Nucleophilic substitution with piperidin-4-yl React 3-chloropyridazine with piperidine or piperidin-4-yl nucleophile in solvent (e.g., ethanol or acetone), reflux 6-12 h This compound 60-75% Purify by crystallization or chromatography
4. Methylation (if not introduced earlier) Alkylation with methyl iodide or equivalent under basic conditions Methyl group introduced at 3-position 70-80% Control reaction to avoid over-alkylation

Analytical and Characterization Data

  • IR Spectroscopy: Key signals include disappearance of carbonyl (C=O) stretch upon cyclization and appearance of characteristic pyridazine ring vibrations.
  • NMR Spectroscopy: Proton NMR shows signals corresponding to pyridazine-H, methyl group (singlet near 2-3 ppm), and piperidinyl protons (multiplets around 1-4 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.
  • Melting Point: Typically in the range of 150-200 °C depending on purity and substituents.

Summary Table of Preparation Methods

Method Step Reagents Conditions Purpose Yield Range Reference
Hydrazone formation and cyclization Hydrazine hydrate, substituted hydrazones Reflux in ethanol, 4 h Pyridazine ring formation 80-90%
Chlorination Phosphorus oxychloride Reflux, 4 h Introduce reactive chloro group 85%
Nucleophilic substitution Piperidine or piperidin-4-yl nucleophile Reflux in ethanol/acetone, 6-12 h Install piperidinyl substituent 60-75%
Methylation (optional) Methyl iodide, base Room temp to reflux Introduce methyl group 70-80% Inferred

Research Findings and Considerations

  • The use of phosphorus oxychloride is critical for activating the pyridazine ring toward nucleophilic substitution, enabling the introduction of the piperidin-4-yl substituent.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final compound.
  • The synthetic route allows for structural modifications at various positions, enabling the exploration of structure-activity relationships in medicinal chemistry applications.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Note: Direct experimental procedures for this compound are not explicitly detailed in the available literature; however, the above synthesis strategy is constructed based on well-documented methods for related pyridazine derivatives and nucleophilic substitution chemistry. The approach aligns with standard organic synthesis protocols for pyridazine functionalization and piperidinyl group introduction.

Q & A

Q. How should researchers navigate intellectual property (IP) constraints when publishing derivative compounds?

  • Methodological Answer : Conduct prior art searches using databases like CAS SciFinder or Reaxys to avoid patent infringement. Collaborate with legal experts to draft non-proprietary descriptions for publications. Open-source compound libraries (e.g., Enamine REAL) offer patent-free alternatives for early-stage research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.